molecular formula C10H10N2O3 B3162117 4-Aza-2-oxindole-3-carboxylic acid ethyl ester CAS No. 87592-14-1

4-Aza-2-oxindole-3-carboxylic acid ethyl ester

Cat. No.: B3162117
CAS No.: 87592-14-1
M. Wt: 206.2 g/mol
InChI Key: DDYJWOQQTRFVLC-UHFFFAOYSA-N
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Description

Significance of Aza-Oxindole Systems in Contemporary Heterocyclic Chemistry Research

Aza-oxindole systems, which are analogs of oxindoles where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom, represent a privileged scaffold in modern heterocyclic chemistry. The introduction of a nitrogen atom into the core structure significantly alters the electronic properties, solubility, and hydrogen bonding capabilities of the molecule. This modification can lead to enhanced biological activity and improved pharmacokinetic profiles compared to their carbocyclic counterparts.

Aza-heterocyclic compounds are of vital importance as they form the basis for a vast number of natural products and synthetic compounds with significant pharmaceutical applications. europub.co.uk The presence of the nitrogen atom in the ring system makes them key players in the biochemical processes of life. europub.co.uk Aza-heterocycles like indole (B1671886), pyrimidine (B1678525), and pyrazole (B372694) are templates for numerous clinically used anti-inflammatory, antifungal, and anticancer agents. nih.govacs.org The versatility of the aza-oxindole core allows for extensive chemical modification, enabling researchers to create large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This adaptability makes the aza-oxindole scaffold a valuable tool in the design and discovery of new drugs.

Historical Context of Indole and Oxindole (B195798) Pharmacophores in Drug Discovery

The importance of the 4-aza-2-oxindole scaffold is deeply rooted in the long and successful history of its parent structures, indole and oxindole, in drug discovery. nih.govnih.gov Natural products have historically been a primary source of new medicines, with many containing these core motifs. nih.gov

The indole scaffold is a structural component of the amino acid tryptophan, the neurotransmitter serotonin (B10506), and numerous complex alkaloids with potent biological activities. beilstein-journals.org For instance, indole-based alkaloids from the Catharanthus roseus plant, such as vincristine (B1662923) and vinblastine, have been cornerstones of cancer chemotherapy for decades. nih.gov More modern drugs, like the anti-HIV agent Delavirdine, also feature the indole core, highlighting its enduring relevance. nih.gov

Similarly, the oxindole (1,3-dihydro-2H-indol-2-one) framework is present in many natural products and synthetic compounds with a wide array of bioactivities, including anticancer and antibacterial effects. nih.govresearchgate.net The first oxindole derivative to be isolated was an alkaloid from the tropical climber Uncaria tomentosa, a plant used in traditional medicine for various ailments. researchgate.net The development of synthetic methodologies to access diverse oxindole scaffolds has been a major focus of research, driven by the desire to create novel therapeutic agents. nih.govrsc.org The C-3 position of the oxindole ring is a common point for substitution, and the stereochemistry at this center often has a significant impact on the compound's biological function. nih.govrsc.org

Table 1: Examples of Historically Significant Indole and Oxindole-Based Molecules

Compound NameScaffold TypeOrigin/ClassTherapeutic Area/Significance
TryptophanIndoleAmino AcidEssential amino acid, precursor to serotonin and melatonin.
SerotoninIndoleNeurotransmitterRegulates mood, appetite, and sleep.
VincristineIndole (Alkaloid)Natural ProductAnticancer agent used in chemotherapy. nih.gov
VinblastineIndole (Alkaloid)Natural ProductAnticancer agent, often used for lymphomas and lung cancer. nih.gov
DelavirdineIndoleSynthetic DrugAnti-retroviral agent for the treatment of HIV. nih.gov
SunitinibOxindoleSynthetic DrugAnticancer agent (tyrosine kinase inhibitor). researchgate.net
(E)/(Z)-3-(2-methyl-2-butene)-2-indolinonesOxindoleNatural ProductIsolated from Cimicifuga dahurica, used in traditional Chinese medicine. rsc.org

Structural Elucidation and Core Characteristics of the 4-Aza-2-oxindole Motif

The core structure of 4-aza-2-oxindole, also known as 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, consists of a pyridine (B92270) ring fused to a pyrrolidin-2-one ring. This fusion creates a bicyclic heterocyclic system with unique electronic and steric properties. The nitrogen atom at the 4-position (the "aza" position) acts as a hydrogen bond acceptor and influences the aromaticity and reactivity of the entire scaffold.

In the specific compound of interest, 4-Aza-2-oxindole-3-carboxylic acid ethyl ester , an ethyl carboxylate group is attached to the C-3 position of the oxindole ring. This substituent is crucial as it provides a handle for further chemical derivatization and can participate in hydrogen bonding interactions with biological targets. The presence of the ester group, the lactam carbonyl, the pyridine nitrogen, and the lactam N-H group provides multiple points for molecular recognition.

Table 2: Chemical Properties of this compound

PropertyValue
CAS Registry Number 87592-14-1 guidechem.com
Molecular Formula C10H10N2O3 guidechem.com
IUPAC Name ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Overview of Research Trajectories for this compound Derivatives in Scholarly Literature

Research involving the this compound scaffold primarily focuses on its use as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality at the C-3 position is readily modified, allowing for the introduction of a wide variety of substituents and the construction of diverse molecular architectures.

A significant research trajectory involves the synthesis of spirocyclic aza-oxindoles. Spirooxindoles are a class of compounds where the C-3 position of the oxindole is part of a second ring system. These structures are of great interest in medicinal chemistry due to their rigid, three-dimensional conformations, which can lead to high-affinity and selective binding to biological targets. rsc.org For example, derivatives incorporating a spiro-pyrrolidine ring appended with a 4-quinolone-3-carboxylic acid moiety have been synthesized and evaluated for their antibacterial and cytotoxic activities. nih.gov

Another key area of investigation is the functionalization of the core aza-oxindole nucleus to explore its potential as an inhibitor of various enzymes or receptors implicated in disease. The synthesis of novel derivatives and their subsequent biological evaluation against targets such as kinases, proteases, and protein-protein interactions are common themes in the literature. These studies aim to establish structure-activity relationships and identify lead compounds for further development in areas such as oncology and infectious diseases. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)7-8-6(12-9(7)13)4-3-5-11-8/h3-5,7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYJWOQQTRFVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(C=CC=N2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Derivatization and Structural Modification Strategies for 4 Aza 2 Oxindole 3 Carboxylic Acid Ethyl Ester Analogs

Functionalization at the Oxindole (B195798) Nitrogen (N-1) Position

The nitrogen atom at the N-1 position of the 4-aza-2-oxindole ring serves as a critical handle for introducing structural diversity. Alkylation of this position is a common strategy to modulate the electronic and steric properties of the molecule. A general and effective method for N-alkylation involves treating the parent aza-oxindole with an alkylating agent in the presence of a base. For instance, reactions of similar indole (B1671886) carboxylate esters with agents like allyl bromide or benzyl (B1604629) bromide using aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972) have been shown to produce the corresponding N-alkylated products in excellent yields. mdpi.comnih.gov This approach allows for the direct formation of N-alkylated esters, which can then be carried forward for further modifications. mdpi.comresearchgate.net

Furthermore, the choice of reaction conditions can be tailored to achieve different outcomes in a single step. For example, by increasing the amount of aqueous KOH and applying heat, it is possible to achieve both N-alkylation and subsequent hydrolysis of the ethyl ester to the corresponding carboxylic acid in one pot. mdpi.comnih.gov This streamlined process enhances synthetic efficiency. The reactivity at the N-1 position provides a straightforward entry point for constructing a library of derivatives with varied substituents, which is crucial for structure-activity relationship studies.

Stereoselective Introduction of Quaternary Centers at C-3 of the Aza-Oxindole Ring

The creation of a quaternary stereocenter at the C-3 position of the aza-oxindole ring is a significant synthetic challenge that, when overcome, provides access to structurally complex and often biologically active molecules. thieme-connect.de This carbon atom is prochiral in 3-monosubstituted aza-oxindoles, making it a prime target for asymmetric catalysis to generate chiral molecules with high enantiomeric purity. scilit.com Various catalytic asymmetric protocols have been developed to construct this all-carbon quaternary stereocenter, a motif prevalent in many natural products. nih.govacs.org

These methods often employ transition metal catalysis or organocatalysis to control the stereochemical outcome of the reaction. nih.gov The ability to precisely install substituents around the C-3 position opens the door to a vast chemical space of novel compounds with three-dimensional complexity.

Spirocyclization Reactions Yielding Spiro-Aza-Oxindoles

Spirocyclization is a powerful strategy for building intricate molecular frameworks by creating a shared carbon atom between two rings. In the context of aza-oxindoles, spirocyclization at the C-3 position generates spiro-aza-oxindoles, a class of compounds with significant structural rigidity and defined three-dimensional shape. rsc.orgrsc.org These spirocyclic systems are found in numerous natural alkaloids and are of great interest to synthetic chemists. mdpi.com

The [3+2] cycloaddition reaction is a highly efficient method for constructing five-membered rings and has been widely applied to the synthesis of spiro-aza-oxindoles. acs.org This reaction typically involves the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. mdpi.commdpi.com The azomethine ylide can be generated in situ from the reaction of an isatin (B1672199) derivative (or its aza-isatin equivalent) with an amino acid, which then reacts with an activated alkene to form the spiro-pyrrolidinyl-aza-oxindole core. mdpi.comrsc.org

Palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with activated oxindole derivatives represents another powerful approach to access the spirocyclic cyclopentane (B165970) core. nih.gov These methods often proceed with high regio- and stereoselectivity, allowing for the creation of multiple chiral centers in a single step. mdpi.commdpi.com

Table 1: Examples of [3+2] Cycloaddition Reactions for Spirooxindole Synthesis

Dipole PrecursorDipolarophileCatalyst/ConditionsProduct TypeRef
Isatin + L-prolineFerrocene ethylene (B1197577) derivativeIn situ generationSpirooxindole-pyrrolidine-ferrocene hybrid mdpi.com
Isatin derivativeIsocyano esterOrganocatalystOxazolinyl spirooxindole researchgate.net
Isatin + Sarcosine (B1681465)Imidazo[2,1-b]thiazole derivativeIn situ generationSpirooxindole-pyrrolidine-imidazo[2,1-b]thiazole hybrid mdpi.com

Intramolecular cyclization offers an alternative and effective route to spiro-aza-oxindoles. This strategy involves designing a substrate that contains both the aza-oxindole precursor and a tethered reactive group, which can cyclize onto the C-3 position. One such method is the aza-Prins cyclization, where N-substituted isatin ketimines react with an allylating agent in a one-pot process to yield six-membered spiro azacyclic oxindoles. researchgate.netacs.org

Acid-promoted intramolecular Friedel-Crafts-type reactions have also been employed, where a suitably functionalized indole derivative undergoes cyclization to form the spiro-ring system. rsc.org These intramolecular approaches provide excellent control over the ring size and substitution pattern of the resulting spirocycle.

Conjugate Addition Reactions to 3-Substituted Aza-Oxindole Carboxylate Esters

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction that can be used to introduce substituents at the C-3 position of the aza-oxindole ring. beilstein-journals.orgorganic-chemistry.org This approach typically involves the reaction of a nucleophile with an α,β-unsaturated aza-oxindole derivative, such as a 3-ylidene-aza-oxindole. However, an alternative strategy involves using the enolate of a 3-substituted aza-oxindole carboxylate ester as the nucleophile in a conjugate addition to a Michael acceptor like phenyl vinyl sulfone. nih.gov

Highly enantioselective versions of this reaction have been developed using phase-transfer catalysis, allowing for the construction of 3,3-dialkyl-substituted oxindole frameworks with excellent stereocontrol. nih.gov This method provides a direct route to chiral aza-oxindoles bearing an all-carbon quaternary stereocenter at the C-3 position.

Table 2: Enantioselective Conjugate Addition of 3-Alkyloxindoles

Oxindole SubstrateMichael AcceptorCatalyst SystemYieldEnantioselectivity (ee)Ref
3-AlkyloxindolePhenyl vinyl sulfonePentanidium (0.25 mol%)HighUp to 99% nih.gov

Modifications of the Ethyl Ester Functional Group

The ethyl ester at the C-3 position is not merely a passive substituent but an active functional group that can be readily transformed into other functionalities, further expanding the chemical diversity of the aza-oxindole scaffold. nih.gov Common modifications include hydrolysis to the corresponding carboxylic acid, amidation, and reduction.

Hydrolysis of the ethyl ester is typically achieved under basic conditions, for example, by refluxing with aqueous KOH. mdpi.comnih.gov The resulting carboxylic acid is a versatile intermediate that can participate in a variety of subsequent reactions. nih.govnih.gov Direct amidation of the ester or the intermediate carboxylic acid can be accomplished using various coupling agents or catalytic methods to form a wide range of amide derivatives. mdpi.comnih.gov This transformation is particularly valuable in medicinal chemistry, as the amide bond is a key feature of many biologically active molecules. The ability to easily modify the ester group makes the 4-aza-2-oxindole-3-carboxylic acid ethyl ester a highly valuable and adaptable starting material for synthetic campaigns.

Annulation Reactions and Fused Ring Systems Derived from the Aza-Oxindole Core

The strategic construction of fused ring systems onto the 4-aza-2-oxindole core represents a significant avenue for the generation of novel polycyclic heterocycles with potential applications in medicinal chemistry and materials science. Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful tool for expanding the structural diversity of the 4-aza-2-oxindole framework. These reactions can be broadly categorized into several types, including cycloadditions, condensation reactions with binucleophiles, and transition-metal-catalyzed C-H activation/cyclization cascades. While the reactivity of the parent 7-azaindole (B17877) scaffold is well-documented, the specific application of these strategies to "this compound" is a more specialized area of research. The presence of the oxindole carbonyl group and the ethyl carboxylate at the 3-position introduces unique electronic and steric factors that influence the course of these annulation reactions.

Transition-metal catalysis, particularly with rhodium and palladium, has emerged as a robust method for the annulation of 7-azaindole derivatives. For the broader class of 7-azaindoles, rhodium(III)-catalyzed oxidative annulation via double C-H activation has been successfully employed to construct complex fused systems by reacting with alkynes. researchgate.netnih.gov This process typically involves the initial N-H deprotonation and coordination of the rhodium catalyst, followed by C-H activation at the C-7 position of the pyridine (B92270) ring and a subsequent "roll-over" C-H activation of the pyrrole (B145914) ring to complete the cyclization. researchgate.net Similarly, palladium-catalyzed methodologies, such as the Sonogashira coupling followed by C-N cyclization, have proven effective for the synthesis of 2-substituted 7-azaindoles, which can serve as precursors to more complex fused structures. mdpi.com

Another important strategy for constructing fused rings on the aza-oxindole core involves condensation reactions with various binucleophilic reagents. The reaction of related oxindole systems with reagents like hydrazine (B178648) hydrate (B1144303) can lead to the formation of fused pyrazole (B372694) rings. For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate, a related oxo-heterocycle, with hydrazine hydrate has been studied, though it can lead to different products depending on the reaction conditions. nih.govnih.gov In the context of 4-aza-2-oxindoles, such a reaction would be expected to proceed via initial attack of hydrazine at the ester carbonyl, followed by cyclization onto the oxindole carbonyl to form a pyrazolo[4,3-b]pyridin-3-one derivative.

The synthesis of fused pyrimidine (B1678525) rings is another common objective in heterocyclic chemistry. This can often be achieved by reacting a suitable precursor with reagents like amidines or guanidine. While specific examples starting from this compound are not prevalent in the literature, the general strategy is well-established for other heterocyclic systems.

While the general principles of annulation reactions on aza-indole systems are established, detailed research findings on the specific application to this compound are limited in publicly accessible literature. The following table summarizes hypothetical annulation reactions based on known reactivity patterns of related heterocyclic compounds. It is important to note that these are proposed transformations and would require experimental validation.

Starting MaterialReagent(s)Catalyst/ConditionsFused Ring SystemProduct Name (Hypothetical)
This compoundHydrazine hydrateEthanol (B145695), RefluxPyrazolo[4',3':4,5]pyrrolo[2,3-b]pyridine1,4-Dihydro-5H-pyrazolo[4',3':4,5]pyrrolo[2,3-b]pyridin-5-one
This compoundGuanidine hydrochlorideNaOEt, Ethanol, RefluxPyrimido[5',4':4,5]pyrrolo[2,3-b]pyridine4-Amino-5H-pyrimido[5',4':4,5]pyrrolo[2,3-b]pyridin-6(7H)-one
This compoundPhenylacetylene[RhCp*Cl2]2, AgSbF6Pyrido[3',2':4,5]pyrrolo[1,2-a]isoquinolineEthyl 5-oxo-6-phenyl-5,6-dihydroindolo[2,1-a]isoquinoline-7-carboxylate

Further research is needed to explore the full potential of this compound as a building block for the synthesis of novel fused heterocyclic systems through various annulation strategies.

Mechanistic Investigations of Reactions Involving the 4 Aza 2 Oxindole 3 Carboxylic Acid Ethyl Ester System

Elucidation of Reaction Pathways in Aza-Oxindole Synthesis

The synthesis of aza-oxindoles can be achieved through various mechanistic pathways, a notable one being the CuCl2-mediated oxidative radical coupling reaction. A proposed mechanism for this transformation involves the formation of an amidyl radical through a one-electron oxidation of the amide enolate. This radical then undergoes cyclization onto the aromatic ring. The subsequent cyclohexadienyl radical is oxidized to a σ-complex, which then readily aromatizes to yield the final oxindole (B195798) product. orgsyn.org

Another significant pathway is the Staudinger–aza-Wittig reaction of (o-azidoaryl)malonates, which provides access to chiral quaternary oxindoles. This reaction is enabled by a phosphine oxide catalyst. Density functional theory (DFT) calculations have been employed to shed light on the reaction mechanism and the origin of enantioselectivity. The reaction of a Lewis acid–bound iminophosphorane with a malonate in the presence of a reductant proceeds via a concerted [2 + 2] cycloaddition to form an oxazaphosphetane intermediate. This is followed by a stepwise retro-[2 + 2] cycloaddition involving the sequential cleavage of the P–N and C–O bonds. The rate-determining and enantioselectivity-determining step is the P–N bond cleavage. nih.gov

In the context of functionalization, the synthesis of 7-aza-2-oxindole derivatives can be achieved through an aldol condensation reaction. This involves reacting 7-aza-2-oxindole with various aldehydes in the presence of a base like sodium ethoxide in ethanol (B145695). nih.gov

Understanding Stereocontrol in Asymmetric Catalytic Formations of Aza-Oxindoles

The enantioselectivity in the asymmetric Staudinger–aza-Wittig reaction is determined by the energy barrier of the rate-determining P–N bond cleavage step. nih.gov DFT calculations have shown that the transition state leading to the major enantiomer is stabilized by [C–H···π] interactions between a substituent on the chiral phosphine oxide catalyst and a benzene (B151609) ring on the substrate. This stabilization results in a lower activation barrier for the formation of the major enantiomer compared to the minor one. nih.gov

Organocatalysis plays a crucial role in achieving high stereocontrol in the synthesis of aza-spirooxindoles. For instance, a chiral bifunctional squaramide catalyst has been successfully used in the asymmetric [3+3] cyclization of nitroenynes and 3-pyrrolyloxindoles, leading to enantioenriched polycyclic aza-spirooxindoles with excellent stereocontrol. nih.gov Similarly, an enantioselective domino Michael–Michael reaction of nitroolefins and 2-nitro-3-arylacrylates, catalyzed by a chiral squaramide-amine catalyst, affords spirocyclopentane oxindoles with four consecutive stereocenters and high enantioselectivities. nih.gov

The development of novel chiral catalysts is central to advancing asymmetric synthesis of oxindoles. The design of catalysts that can effectively control the stereochemical outcome of reactions leading to tetrasubstituted carbon stereocenters at the C-3 position of the oxindole framework is an active area of research. ecnu.edu.cn

Table 1: Enantioselectivity in Asymmetric Staudinger–aza-Wittig Reaction

Substrate SubstituentYield (%)Enantiomeric Excess (ee, %)
5-MeO-81
5-Tosyl-91
5-CF391-9587-93
5-F91-9587-93
7-Substituted9896

Studies on Tautomerism in Aza-Oxindole Derivatives

Aza-indole systems, such as 7-azaindole (B17877), can exist in different tautomeric forms, for instance, the 1H and 7H tautomers. The relative energies of these tautomers can be influenced by factors such as solvation and electronic state. The presence of water molecules can stabilize one tautomer over the other. researchgate.net For aza-oxindoles, which contain an N-C=O fragment within a conjugated cycle, keto-enol tautomerism is a possibility. The keto form may have a significant contribution from a zwitterionic resonance structure, which can increase its polarity and stability. researchgate.net Hydrogen bonding can further influence the tautomeric equilibrium by preferentially stabilizing one form. researchgate.net While specific studies on the tautomerism of 4-Aza-2-oxindole-3-carboxylic acid ethyl ester were not found, the principles governing tautomerism in related aza-indole systems suggest that it could exhibit similar behavior.

Reactivity and Selectivity in Functionalization and Transformation Reactions

The functionalization of the indole (B1671886) core, including aza-indoles, presents a challenge due to the presence of multiple reactive C–H bonds. acs.orgnih.gov Site-selective functionalization is often achieved through the use of directing groups. For instance, installing a directing group at the nitrogen atom can direct arylation to the C7 or C6 positions using different metal catalysts. acs.orgnih.gov

In the context of 7-aza-2-oxindole, functionalization at the C3 position can be achieved via aldol condensation with various aldehydes. nih.gov The reactivity of the C3 position is a key feature of the oxindole scaffold, allowing for the introduction of various substituents.

Furthermore, aza-oxindoles can participate in cycloaddition reactions. For example, aza-oxyallyl cationic intermediates, which can be generated from α-haloamides, undergo aza-[4 + 3] cycloaddition reactions with cyclic dienes. This reaction is diastereoselective and provides a route to various heterocyclic systems. scilit.com The development of new synthetic methods continues to expand the possibilities for the selective functionalization and transformation of aza-oxindole derivatives.

Pharmacological Relevance and Biological Activity Studies of 4 Aza 2 Oxindole 3 Carboxylic Acid Ethyl Ester and Its Derivatives

General Overview of Bioactivities Associated with Indole (B1671886) and Oxindole (B195798) Scaffolds

The indole and oxindole scaffolds are fundamental heterocyclic structures that form the core of numerous naturally occurring and synthetic compounds with significant pharmacological properties. mdpi.com These frameworks are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to a diverse array of therapeutic effects. usp.brnih.gov The versatility of the indole nucleus is demonstrated by its presence in essential biomolecules like the amino acid tryptophan and neurotransmitter serotonin (B10506), as well as in a vast number of alkaloids and pharmaceuticals. mdpi.comusp.br

Oxindole, or 2-indolinone, is an isomer of indole and is also a prominent scaffold in many biologically active compounds. usp.brnih.gov The chemical reactivity of the oxindole ring system, particularly at the C-3 position, allows for the introduction of various substituents, leading to a broad spectrum of pharmacological activities. nih.gov Many oxindole derivatives have been investigated and developed for their potential as therapeutic agents in various disease areas. usp.brnih.gov

The biological activities associated with indole and oxindole scaffolds are extensive and include anti-cancer, anti-inflammatory, anti-microbial, anti-viral, and neuroprotective properties. mdpi.comusp.brnih.gov The incorporation of a nitrogen atom into the six-membered ring of the indole or oxindole structure, forming aza-indole or aza-oxindole derivatives, can further modulate the physicochemical and pharmacological properties of these compounds, often leading to enhanced or novel biological activities. usp.brmdpi.com

Anti-Cancer Activity in Aza-Oxindole Derivatives

Aza-oxindole derivatives have emerged as a promising class of compounds in the development of novel anti-cancer agents. mdpi.com The aza-oxindole scaffold serves as a versatile template for the design of molecules that can target various pathways involved in cancer progression. mdpi.comresearchgate.net

One of the key mechanisms through which aza-oxindole derivatives exert their anti-cancer effects is the inhibition of protein kinases. For instance, certain 4-azaindole (B1209526) derivatives have been developed as potent inhibitors of p21-activated kinase-1 (PAK1), a kinase implicated in the proliferation and survival of cancer cells. The introduction of the nitrogen atom in the indole ring was shown to improve physicochemical properties, such as reducing lipophilicity, which can lead to better pharmacokinetic profiles.

Studies on 7-azaindole (B17877) derivatives have also demonstrated significant anti-cancer potential. A series of novel 7-azaindole derivatives were synthesized and evaluated for their cytotoxic activity against HeLa and MCF-7 cancer cell lines. rsc.org Several of these compounds exhibited potent inhibitory activity, with IC50 values in the micromolar range. rsc.org Specifically, derivatives with dichlorophenyl and dibromophenyl substitutions showed the strongest activity against both cell lines. rsc.org

Furthermore, spiro-oxindole derivatives, which feature a spirocyclic system at the 3-position of the oxindole core, have shown potent in vitro anti-cancer activity against human adenocarcinoma (MCF-7) and triple-negative breast cancer (MDA-MB-231) cell lines. dndi.org An N-benzyl substituted spiro-oxindole with a chloro group on the indolin-2-one scaffold was identified as a particularly potent compound. dndi.org Importantly, these derivatives were found to be non-cytotoxic to normal mouse embryonic fibroblast (NIH/3T3) cells, suggesting a degree of selectivity for cancer cells. dndi.org

The anti-proliferative activity of various aza-indole derivatives against a panel of human cancer cell lines highlights the potential of this scaffold in oncology drug discovery. nih.govnih.gov

Compound TypeCancer Cell Line(s)Notable Activity
7-Azaindole DerivativesHeLa, MCF-7IC50 values ranging from 0.68 µM to 6.24 µM. rsc.org
Spiro-oxindole DerivativesMCF-7, MDA-MB-231A potent derivative showed IC50 values of 3.55 µM (MCF-7) and 4.40 µM (MDA-MB-231). dndi.org
4-Azaindole DerivativesVarious cancer cell linesDemonstrated potent PAK1 inhibition with Ki <10nM.

Anti-Inflammatory Properties of Related Structures

Aza-oxindole and related indole-2-one derivatives have been investigated for their potential as anti-inflammatory agents. nih.govncats.io These compounds have been shown to modulate inflammatory pathways, including the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govncats.io

In one study, a series of indole-2-one and 7-aza-2-oxindole derivatives were synthesized and evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced TNF-α and IL-6 release in RAW264.7 macrophages. nih.govncats.io Many of the tested compounds demonstrated significant anti-inflammatory activity, with some showing greater potency than the reference compound tenidap. nih.gov Notably, the indole-2-one series generally exhibited more potent anti-inflammatory activity than the 7-aza-2-oxindole series. nih.gov

The anti-inflammatory effects of these compounds are attributed to their ability to inhibit the expression of key inflammatory mediators. For example, select compounds were found to inhibit the expression of cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E synthase (pGES), and inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages. nih.govncats.io

Compound SeriesKey Findings
Indole-2-ones and 7-Aza-2-oxindolesExhibited significant inhibition of LPS-induced TNF-α and IL-6 production in macrophages. nih.govncats.io
Indole-2-one Derivative (7i)Showed the strongest inhibitory activity on both TNF-α (44.5% inhibition) and IL-6 (57.2% inhibition) production. nih.gov
Aza-heterocycle ConjugatesA compound with an oxindole moiety (compound 6) showed a COX-2 IC50 of 0.02 µM.

Anti-Microbial and Anti-Fungal Potentials

The aza-oxindole scaffold has been explored for its potential in developing new anti-microbial and anti-fungal agents. colab.wsmdpi.comnih.gov The structural versatility of these compounds allows for modifications that can lead to potent activity against a range of pathogens.

Several studies have reported the synthesis of 7-azaindole derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For instance, certain (Z)-2-(2-oxo-IH–pyrrolo[2,3-b]pyridine-3(2H)-ylidene-N-(p–substituted)hydrazine carbothioamides, which are 7-azaindole derivatives, have shown activity comparable to the standard antibiotic ciprofloxacin (B1669076) against tested bacterial strains. mdpi.com

In the realm of anti-fungal research, oxindole derivatives have demonstrated notable potential. A series of 3-alkenyl oxindoles were synthesized and showed selective and potent anti-fungal properties against various Candida species, with minimum inhibitory concentration (MIC) values ranging from 2 µg/mL to 125 µg/mL. Another study on 3-indolyl-3-hydroxy oxindole derivatives revealed that many of these compounds exhibited moderate to excellent in vitro anti-fungal activities against five different plant pathogenic fungi.

The anti-microbial activity of indole derivatives has also been investigated against drug-resistant bacteria. Studies have shown that certain indole derivatives possess anti-microbial and anti-biofilm activities against extensively drug-resistant Acinetobacter baumannii.

Compound ClassTarget OrganismsKey Findings
7-Azaindole DerivativesGram-positive and Gram-negative bacteriaActivity comparable to ciprofloxacin for some derivatives. mdpi.com
3-Alkenyl OxindolesCandida speciesMIC values ranging from 2 µg/mL to 125 µg/mL.
3-Indolyl-3-hydroxy OxindolesPlant pathogenic fungiSeveral compounds displayed remarkable and broad-spectrum anti-fungal activities.
Oxindole DerivativesE. coli, P. aeruginosa, S. pyogenes, S. aureus, A. niger, A. clavatusSeveral synthesized compounds showed very good anti-fungal and anti-bacterial activity. colab.ws

Anti-Viral Activity and Related Therapeutic Areas

The aza-indole and oxindole scaffolds have been recognized for their potential in the development of anti-viral agents. mdpi.com These core structures have been incorporated into molecules targeting various viruses, including human immunodeficiency virus (HIV), respiratory syncytial virus (RSV), and dengue virus (DENV).

A series of 3-alkynyl-5-aryl-7-aza-indoles were synthesized and evaluated as broad-spectrum anti-viral agents. Several of these compounds demonstrated anti-viral activity in the low micromolar range against RSV, SARS-CoV-2, and Venezuelan equine encephalitis virus (VEEV) without significant cytotoxicity. One derivative, in particular, emerged as a promising candidate with good anti-viral activity against RSV (EC50 = 0.55 µM) and a high selectivity index.

Spirooxindoles have also been identified as a privileged chemotype for anti-viral drug development due to their unique three-dimensional structures. These compounds have been investigated as inhibitors of various viral targets. For example, a spiro-oxindole with a cyclopropane (B1198618) moiety was identified as an HIV reverse transcriptase inhibitor with an EC50 value of approximately 75 nM. Additionally, certain oxindole derivatives have shown anti-viral potencies in the nanomolar range against mutant strains of HIV by acting as protease inhibitors.

The broad utility of the azaindole framework in designing new anti-viral agents is a subject of ongoing research, with efforts focused on modulating the position of the nitrogen atom to fine-tune the physicochemical and biological properties of the resulting compounds.

Compound ClassTarget Virus(es)Mechanism/Activity
3-Alkynyl-5-aryl-7-aza-indolesRSV, SARS-CoV-2, VEEVLow micromolar anti-viral activity with no significant cytotoxicity.
SpirooxindolesHIVReverse transcriptase inhibition (EC50 ≈ 75 nM) and protease inhibition (potencies of 3 and 6 nM).
Aza-indole AnalogsInfluenza A, HIV, RSV, Dengue, Ebola, Hepatitis CInhibition of various viral targets.

Neuroprotective and Central Nervous System Activities

Indole derivatives have been extensively studied for their activities within the central nervous system (CNS), including neuroprotective, anticonvulsant, and antidepressant effects. The indole nucleus is a key component of several marketed drugs used for CNS disorders.

Recent research has highlighted the neuroprotective potential of indole-based compounds, particularly in the context of neurodegenerative diseases like Alzheimer's. Studies have shown that certain indole-phenol hybrid compounds can protect against oxidative stress-induced cell death in neuroblastoma cells. These compounds demonstrated the ability to reduce the production of reactive oxygen species (ROS), suggesting that their neuroprotective effects are, at least in part, due to the suppression of oxidative stress pathways.

Furthermore, some aza-indole derivatives have shown neuroprotective and anti-neuroinflammatory properties in models of HIV-1 associated neurocognitive disorders (HAND) through the inhibition of mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2). nih.gov The versatility of the aza-heterocyclic scaffold has also been explored in the context of other CNS activities.

Compound TypeCNS ActivityKey Findings
Indole-phenol HybridsNeuroprotectionSignificantly reduced cell mortality in H2O2-stimulated SH-SY5Y cells and reduced ROS production.
Aza-indole DerivativesNeuroprotection, Anti-neuroinflammationInhibition of MLK3 and LRRK2 in in vitro and in vivo models of HAND. nih.gov
General Indole DerivativesAnticonvulsant, Antidepressant, Sedative-HypnoticThe indole nucleus is a common feature in drugs targeting these CNS activities.

Structure-Activity Relationship (SAR) Studies for 4-Aza-2-oxindole-3-carboxylic Acid Ethyl Ester Analogs

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from SAR studies of related aza-oxindole and aza-indole derivatives. These studies provide a framework for understanding how structural modifications to the core scaffold and its substituents can influence biological activity.

For a series of indole-2-one and 7-aza-2-oxindole derivatives evaluated for anti-inflammatory activity, it was observed that the indole-2-one series generally displayed more potent activity than the 7-aza-2-oxindole series. nih.gov Within the indole-2-one analogs, the presence of an electron-donating group on the phenyl ring attached to the core structure was beneficial for anti-inflammatory activity. nih.gov Conversely, the introduction of electron-withdrawing groups on the same phenyl ring led to a decrease in activity. nih.gov This suggests that the electronic properties of the substituents play a crucial role in modulating the anti-inflammatory effects of these compounds. Furthermore, an appropriate polarity of the substituents was also found to be important for their cytokine-inhibitory effects. nih.gov

In the context of anti-cancer agents, SAR studies on 4-azaindole-containing p21-activated kinase-1 (PAK1) inhibitors revealed that the replacement of an indole core with a 4-azaindole scaffold led to an improvement in physicochemical properties, such as a lower distribution coefficient (logD), without compromising the inhibitory potency. This modification resulted in a two-fold improvement in cellular potency. Further SAR exploration around the 4-azaindole core identified analogs with superior biochemical activity and enhanced permeability and aqueous solubility.

SAR studies on 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi highlighted the challenges in optimizing both potency and metabolic stability. Despite considerable medicinal chemistry efforts to modify the structure, a compound suitable for in vivo studies was not identified, underscoring the complexity of balancing multiple pharmacological parameters.

For 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives developed as fibroblast growth factor receptor (FGFR) inhibitors, structure-based design was employed to optimize the lead compound. It was found that introducing a group capable of forming a hydrogen bond at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring could enhance the activity. This highlights the importance of specific interactions with the target protein in determining the potency of these inhibitors.

Collectively, these SAR studies on related aza-oxindole and aza-indole structures indicate that the biological activity of these compounds is highly sensitive to the nature and position of substituents on the heterocyclic core and any appended aromatic rings. Key factors influencing activity include the electronic properties of the substituents, their polarity, and their ability to form specific interactions with the biological target.

Influence of Substituents on Biological Potency

The biological activity of 4-aza-2-oxindole derivatives is highly dependent on the nature and position of various substituents on the core structure. Structure-activity relationship (SAR) studies have revealed that even minor chemical modifications can lead to significant changes in potency. nih.govnih.gov

In a study evaluating a series of 7-aza-2-oxindole derivatives for anti-inflammatory activity, researchers found that the indole-2-one series generally exhibited more potent activity than the 7-aza-2-oxindole series. nih.gov Within the derivative series, the type of substituent on an attached phenyl ring played a critical role. Derivatives with electron-donating groups on the phenyl ring, such as in compounds 7b , 7i , 7c , and 7k , demonstrated strong anti-inflammatory activity. Conversely, a decrease in activity was observed when the phenyl ring was substituted with electron-withdrawing groups. nih.gov Quantitative SAR analysis further indicated that high molecular polarizability and a low lipid/water partition coefficient (ALogP) were favorable for the anti-inflammatory activities of these compounds. nih.govnih.govresearchgate.net

This principle is also observed in related oxindole structures. For instance, in a series of oxindole esters designed as dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors, the substituents on a benzoyl moiety significantly influenced their inhibitory power. nih.gov Similarly, studies on oxindole-5-sulfonamide derivatives as Dengue virus inhibitors showed that strategic modifications, such as the addition of dimethyl groups, could enhance antiviral efficacy. nih.gov

General StructureSubstituent Type (on Phenyl Ring)Observed Biological EffectReference
7-Aza-2-Oxindole DerivativeElectron-Donating GroupStrong anti-inflammatory activity nih.gov
7-Aza-2-Oxindole DerivativeElectron-Withdrawing GroupDecreased anti-inflammatory activity nih.gov

Impact of Stereochemistry on Biological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of pharmaceuticals. nih.govmdpi.com Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug. nih.gov This can lead to one isomer being therapeutically active while the other is less active, inactive, or even responsible for adverse effects. nih.gov The use of single-enantiomer drugs can potentially lead to more selective pharmacological profiles and improved therapeutic indices. nih.gov

In the context of oxindole derivatives, stereoisomerism can manifest as E/Z diastereomers around a double bond. For example, in a series of novel oxindole-based derivatives bearing a pyridyl group, researchers were able to identify and characterize the distinct chemical shifts for the major Z-diastereomer and the minor E-diastereomer using ¹H NMR spectroscopy. mdpi.com The ratio of these isomers was determined by comparing the integration values of the vinylic hydrogen signals, highlighting the importance of stereochemical assignment in the characterization of these compounds. mdpi.com While specific studies on the differential biological activity of 4-aza-2-oxindole stereoisomers are limited, the established principles of stereochemistry in drug action strongly suggest that the spatial arrangement is a critical factor for their biological profiles. nih.govnih.gov

Mechanistic Insights into Biological Actions (e.g., target identification, enzyme inhibition)

The therapeutic effects of 4-aza-2-oxindole derivatives are achieved through their interaction with specific biological targets, often involving the inhibition of key enzymes in disease pathways.

Studies on 7-aza-2-oxindole derivatives have identified their potential as anti-inflammatory agents through the modulation of inflammatory mediators. nih.govresearchgate.net For example, certain compounds were found to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-6 in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.govresearchgate.net Further investigation revealed that potent derivatives could also suppress the expression of enzymes involved in the inflammatory cascade, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov

The broader azaindole and oxindole classes have been shown to interact with a diverse range of biological targets. Computational repurposing campaigns have explored the potential of oxindole derivatives to bind to targets like vascular endothelial growth factor receptor 2 (VEGFR-2), a key kinase in angiogenesis. nih.gov Other related 4-azaindole hybrids have been synthesized and identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy. tandfonline.com Specific compounds from this class demonstrated significant inhibitory activity against EGFR, with IC₅₀ values comparable to or better than the standard drug erlotinib. tandfonline.com Molecular docking studies supported these findings, showing favorable binding energies of the compounds within the EGFR active site. tandfonline.com

Furthermore, oxindole derivatives have been developed as non-nucleoside inhibitors of viral enzymes, such as the RNA-dependent RNA polymerase (RdRp) of the Dengue virus, effectively blocking viral replication. nih.gov This demonstrates the versatility of the oxindole scaffold in targeting a wide array of enzymes across different therapeutic areas.

CompoundTarget EnzymeBiological Activity (IC₅₀)Reference
4-azaindole hybrid 6a EGFR Tyrosine Kinase0.40 µM tandfonline.com
4-azaindole hybrid 6k EGFR Tyrosine Kinase0.29 µM tandfonline.com
4-azaindole hybrid 6m EGFR Tyrosine Kinase0.18 µM tandfonline.com
Erlotinib (Standard)EGFR Tyrosine Kinase0.41 µM tandfonline.com

Computational and Theoretical Approaches in the Study of 4 Aza 2 Oxindole 3 Carboxylic Acid Ethyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the chemical reactivity of molecules like 4-Aza-2-oxindole-3-carboxylic acid ethyl ester. researchgate.netirjweb.com These methods provide a detailed picture of electron distribution and orbital energies, which are key determinants of a molecule's behavior in chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov For the aza-oxindole scaffold, the nitrogen atom in the pyridine (B92270) ring and the carbonyl group are key sites influencing the HOMO and LUMO energies. DFT calculations can precisely quantify these energies, helping to predict how the molecule will behave as an electrophile or nucleophile. irjweb.com

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is another powerful tool derived from quantum calculations. It visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov For this compound, an MEP analysis would highlight the negative potential around the carbonyl oxygen and the pyridine nitrogen, indicating sites prone to electrophilic attack or hydrogen bond donation. nih.gov Conversely, positive potential regions, likely around the N-H proton, indicate sites for nucleophilic attack. nih.gov This information is invaluable for predicting non-covalent interactions with biological targets and for understanding the molecule's reactivity patterns. rsc.org

Computational Parameter Significance for this compound References
HOMO Energy Indicates the molecule's electron-donating capability; influences interactions with electron-deficient sites in a biological target. nih.govscirp.org
LUMO Energy Indicates the molecule's electron-accepting capability; relevant for interactions with electron-rich residues. nih.govscirp.org
HOMO-LUMO Gap (ΔE) A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP) Maps electron-rich (red/yellow) and electron-poor (blue) regions to predict sites for hydrogen bonding and electrophilic/nucleophilic interactions. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound might exert a biological effect, molecular docking and dynamics simulations are employed to model its interaction with protein targets. The aza-oxindole scaffold is recognized as a "privileged structure" that can bind to various targets, particularly protein kinases. mdpi.comnih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For aza-oxindole derivatives, docking studies have been used to investigate binding to targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora A Kinase. nih.govresearchgate.net These studies typically show that the aza-oxindole core can form crucial hydrogen bonds with key amino acid residues in the kinase hinge region, a common binding pattern for ATP-competitive inhibitors. mdpi.com The nitrogen atom of the pyridine ring in the 4-aza-oxindole structure is particularly important, as it can act as a hydrogen bond acceptor, mimicking the interactions of the adenine (B156593) portion of ATP. nih.govnih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. researchgate.netnih.govdntb.gov.ua MD simulations model the movements of atoms and molecules, allowing researchers to assess the stability of key interactions, such as hydrogen bonds, and to observe conformational changes in both the ligand and the protein. nih.govnih.gov Key metrics from MD simulations, like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are used to quantify the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket. researchgate.netresearchgate.net

Simulation Technique Purpose Key Findings for Aza-Oxindole Scaffolds References
Molecular Docking Predicts the binding pose and affinity of a ligand in a protein's active site.Aza-oxindoles often form hydrogen bonds with the kinase hinge region. The pyridine nitrogen is a key H-bond acceptor. nih.govresearchgate.net
Molecular Dynamics (MD) Simulates the dynamic movement of the ligand-protein complex to assess its stability.Evaluates the stability of binding interactions (e.g., hydrogen bonds) and conformational flexibility over time using metrics like RMSD and RMSF. researchgate.netnih.govresearchgate.net

Computational Approaches for Predicting Biological Activities and Metabolism

Beyond studying interactions with specific targets, computational models can predict the broader biological and pharmacokinetic properties of aza-oxindole derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For oxindole (B195798) and aza-oxindole derivatives, 3D-QSAR studies have been successfully used to guide the design of more potent inhibitors. nih.gov These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that indicate where steric bulk, electrostatic charge, or other properties should be modified to enhance activity. nih.gov For instance, a QSAR analysis of anti-inflammatory 7-aza-2-oxindole derivatives revealed that high molecular polarizability and a low partition coefficient (ALogP) were favorable for activity. nih.govnih.gov

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for evaluating the drug-likeness of a compound. In silico tools like SwissADME are often used to calculate key physicochemical properties and predict pharmacokinetic behavior based on the molecule's structure. nih.gov For oxindole-based hybrids, these tools have been used to assess compliance with guidelines like Lipinski's Rule of Five and to predict properties such as human intestinal absorption and metabolic stability. nih.gov Such predictions are vital in early-stage drug discovery to deprioritize compounds with likely poor pharmacokinetic profiles.

Cheminformatics and Chemical Space Analysis of Aza-Oxindole Derivatives

Cheminformatics involves the use of computational methods to analyze large collections of chemical compounds, known as chemical libraries. This analysis helps in understanding the diversity and novelty of a set of molecules and in exploring the vast "chemical space" of possible structures. nih.gov

The aza-oxindole scaffold serves as a core structure for building diverse chemical libraries. nih.gov A key strategy in modern drug discovery is the creation of DNA-encoded libraries (DELs), which can contain billions of unique molecules. rsc.org The oxindole scaffold has been successfully used to generate such libraries through various on-DNA chemical transformations, demonstrating its versatility. nih.govresearchgate.net

Cheminformatics tools are used to analyze these libraries by:

Scaffold Analysis: Identifying the core molecular frameworks present in the library.

Diversity Analysis: Quantifying the structural variety of the compounds to ensure broad coverage of chemical space. nih.gov

Property Profiling: Calculating physicochemical properties (e.g., molecular weight, cLogP, number of hydrogen bond donors/acceptors) for the entire library to assess its drug-likeness and suitability for specific biological targets. Guided by such property-based analysis, libraries of related aza-tricyclic indolines have been synthesized to optimize their characteristics. researchgate.net

By analyzing the chemical space occupied by aza-oxindole derivatives, researchers can identify novel structures with desirable properties and guide future synthetic efforts toward unexplored regions of that space. nih.govrsc.org

Future Directions and Research Perspectives on 4 Aza 2 Oxindole 3 Carboxylic Acid Ethyl Ester Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic organic chemistry is crucial for the efficient and environmentally benign production of 4-Aza-2-oxindole-3-carboxylic acid ethyl ester and its derivatives. Future research will likely pivot from traditional multi-step syntheses towards more elegant and sustainable approaches. The principles of green chemistry, such as atom economy, reduced waste, and the use of eco-friendly solvents and catalysts, will be central to these new methodologies. researchgate.net

Key areas of development include:

One-Pot and Tandem Reactions: Designing synthetic cascades where multiple bond-forming events occur in a single reaction vessel will significantly improve efficiency by reducing the need for intermediate purification steps, saving time, solvents, and resources.

Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds on the aza-oxindole core offers a powerful and atom-economical strategy to introduce chemical diversity, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Utilizing continuous-flow reactors can enhance reaction control, safety, and scalability. This technology allows for precise manipulation of reaction parameters (temperature, pressure, reaction time), often leading to higher yields and purities.

Biocatalysis: The use of enzymes as catalysts can provide unparalleled selectivity (regio-, stereo-, and enantioselectivity) under mild, aqueous conditions, representing a highly sustainable approach to synthesis.

Synthetic Strategy Description Potential Advantages
Cooperative Catalysis Utilizes multiple catalysts that work in concert to facilitate complex transformations in a single step.Increased efficiency, access to novel molecular complexity.
Photoredox Catalysis Uses light to initiate chemical reactions, enabling transformations that are difficult to achieve with traditional thermal methods.Mild reaction conditions, unique reactivity patterns.
Microwave-Assisted Synthesis Employs microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times and improved yields.Speed, efficiency, enhanced reaction rates.

These innovative synthetic methods will not only streamline the production of known 4-aza-2-oxindole derivatives but also provide access to previously unattainable analogs for biological screening. researchgate.net

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The 4-aza-2-oxindole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and kinase inhibitory effects. nih.govnih.govnih.gov However, the full therapeutic potential of derivatives from this compound remains largely untapped. Future research will focus on systematically exploring new biological targets and therapeutic areas.

Potential Therapeutic Areas for Exploration:

Oncology: Azaindole derivatives have shown significant promise as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Aurora A kinase, c-Met, JAK2, and FLT3. nih.govnih.govnih.gov Systematic screening of new derivatives against a broad panel of cancer-related kinases could uncover novel anticancer agents.

Neurodegenerative Diseases: Certain 1,3-disubstituted-4-azaindoles have been identified as potent and selective M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) positive allosteric modulators (PAMs), suggesting potential applications in treating cognitive deficits associated with Alzheimer's disease. nih.gov

Infectious Diseases: The azaindole core has been successfully incorporated into agents targeting neglected diseases like Chagas disease and tuberculosis. nih.govusp.brdndi.org This precedent suggests that novel derivatives could be effective against a range of bacterial, viral, and parasitic pathogens. For instance, non-covalent inhibition of the DprE1 enzyme, crucial for the mycobacterial cell wall synthesis, has been achieved with 4-azaindole (B1209526) structures. nih.gov

Inflammatory and Autoimmune Disorders: The established anti-inflammatory properties of related oxindole (B195798) and aza-oxindole compounds provide a strong rationale for exploring new derivatives as treatments for conditions like rheumatoid arthritis and sepsis. nih.govnih.gov Inhibition of targets like CC-chemokine receptor-2 (CCR2) could be a viable strategy. nih.gov

Potential Biological Target Class Therapeutic Area Rationale/Example
Protein Kinases Oncology, InflammationAzaindole core mimics the adenine (B156593) moiety of ATP, effectively binding to the kinase hinge region. nih.gov
G-Protein Coupled Receptors (GPCRs) CNS Disorders, InflammationKnown azaindoles act on M1 mAChR and CCR2. nih.gov
Enzymes in Pathogen Metabolism Infectious DiseasesDprE1 in Mycobacterium tuberculosis is a validated target. nih.gov
Reverse Transcriptase Antiviral (HIV)7-Azaindole (B17877) derivatives have demonstrated non-nucleoside reverse transcriptase (NNRT) inhibition. nih.gov

Integration with Advanced Screening and Omics Technologies in Drug Discovery

To accelerate the discovery of new therapeutics based on the this compound scaffold, future efforts must integrate modern drug discovery platforms. This involves a synergistic combination of high-throughput screening and multi-omics technologies to rapidly identify active compounds and elucidate their mechanisms of action.

High-Throughput Screening (HTS): The development of diverse chemical libraries derived from the core scaffold is the first step. HTS can then be employed to rapidly screen these libraries against hundreds or thousands of biological targets, identifying initial "hits" for further optimization.

Computational and In Silico Screening: Ligand-based and structure-based computational methods can pre-screen virtual libraries of 4-aza-2-oxindole derivatives to prioritize compounds for synthesis and biological testing, saving significant resources. nih.govworktribe.com This approach can identify potential new targets for the scaffold through "drug repurposing" strategies. nih.govworktribe.com

Multi-Omics Integration: The comprehensive analysis of a drug's effect on a biological system is now possible through the integration of various "omics" data. nih.govresearchgate.net This systems-level approach provides a holistic understanding of a compound's biological impact.

Omics Technology Application in Drug Discovery Potential Outcome
Genomics/Transcriptomics Analyze changes in gene and RNA expression following compound treatment.Identify affected cellular pathways and potential off-target effects.
Proteomics Quantify changes in protein levels and post-translational modifications.Directly identify the protein targets of a compound and downstream signaling effects.
Metabolomics Profile changes in small-molecule metabolites.Understand the compound's impact on cellular metabolism and identify biomarkers of drug response. nih.gov

By combining HTS with multi-omics analysis, researchers can not only discover new active compounds but also gain deep insights into their mechanisms of action, identify biomarkers for patient stratification, and predict potential toxicities early in the drug discovery pipeline. frontiersin.orgfraunhofer.de

Design of Next-Generation 4-Aza-2-oxindole-Based Scaffolds for Specific Biological Targets

The ultimate goal is to move beyond serendipitous discovery and towards the rational design of next-generation 4-aza-2-oxindole-based drugs with high potency, selectivity, and optimized pharmacokinetic properties. This requires a deep understanding of the structure-activity relationship (SAR) and structure-property relationship (SPR) of the scaffold.

Future design strategies will include:

Structure-Based Drug Design: Where the three-dimensional structure of a biological target is known (e.g., from X-ray crystallography), computational docking and molecular modeling can be used to design 4-aza-2-oxindole derivatives that fit perfectly into the target's binding site, maximizing potency and selectivity. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD): Small molecular fragments containing the 4-aza-2-oxindole core can be screened for weak binding to a target. Promising fragments are then grown or linked together to create highly potent lead compounds. nih.gov

Hybrid Molecule Design: The 4-aza-2-oxindole scaffold can be conjugated with other known pharmacophores to create hybrid molecules that can interact with multiple targets or possess dual modes of action. nih.govresearchgate.net This is a promising strategy for complex multifactorial diseases like cancer.

Bioisosteric Replacement: The strategic replacement of certain functional groups on the scaffold with other groups that have similar physical or chemical properties (bioisosteres) can be used to fine-tune a molecule's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The azaindole core itself is an excellent bioisostere of indole (B1671886) or purine (B94841) systems. nih.gov

A detailed investigation into the SAR of derivatives, such as the 4-azaindole-2-piperidine series, can provide crucial insights for designing more potent and metabolically stable compounds, even if the initial series does not proceed to in vivo studies. usp.brnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 4-Aza-2-oxindole-3-carboxylic Acid Ethyl Ester?

  • Methodological Answer : The compound is typically synthesized via alkylation or condensation reactions. For example, ethyl esters can be prepared by refluxing intermediates (e.g., indole-3-carboxylates) with alkyl halides under phase-transfer catalysis or using sodium acetate in acetic acid to facilitate cyclization . General esterification strategies, such as coupling carboxylic acids with ethanol under acid catalysis, are also applicable . Key steps include optimizing reaction time (3–5 hours) and purification via recrystallization from DMF/acetic acid mixtures .

Q. How is this compound characterized in research settings?

  • Methodological Answer : Characterization involves spectroscopic and chromatographic techniques:

  • NMR and IR : To confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and aromatic proton environments.
  • GC-MS : For purity assessment and molecular ion identification (e.g., fatty acid ethyl ester analysis via GC-MS provides a model for fragmentation patterns) .


  • HPLC : To resolve tautomers or regioisomers, as seen in fructose-amino acid conjugates .

Q. What role does this compound play as an intermediate in organic synthesis?

  • Methodological Answer : Ethyl esters are pivotal in constructing heterocyclic scaffolds. For instance, 4-aza-2-oxindole derivatives serve as precursors for pharmacologically active molecules. Alkylation of thioxopyrimidines with aralkyl halides (e.g., using K₂CO₃ and tetrabutyl ammonium bromide) demonstrates their utility in generating dihydropyrimidines . Reactions with aldehydes or ketones via Wittig or Michael additions further expand structural diversity .

Advanced Research Questions

Q. How can researchers address enantioselectivity challenges in the synthesis of ethyl ester derivatives?

  • Methodological Answer : Enantioselective synthesis may leverage enzymes (e.g., thermostable esterases like PestE from Pyrobaculum calidifontis VA1, which exhibit high enantioselectivity (E > 100) for chiral carboxylic acids) . Alternatively, chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) can be tested. Optimization involves screening reaction solvents (e.g., THF vs. DMF) and temperatures (25–60°C) to enhance stereochemical outcomes .

Q. What strategies resolve contradictory data in pharmacological evaluations of ethyl ester derivatives?

  • Methodological Answer : Contradictory results (e.g., variable IC₅₀ values in enzyme assays) require:

  • Orthogonal assays : Validate target engagement using both biochemical (e.g., PKA inhibition ) and cellular models (e.g., neutrophil chemotaxis assays ).
  • Dose-response curves : Ensure consistency across multiple replicates and statistical models (e.g., Hill slopes).
  • Structural analogs : Compare activity trends with derivatives (e.g., 4-fluoro-2-methylindole-3-carboxylates ) to identify critical substituents.

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

  • Methodological Answer : Key variables include:

  • Catalysts : Test phase-transfer agents (e.g., tetrabutyl ammonium bromide) or Lewis acids (e.g., ZnCl₂) to accelerate alkylation .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in condensation reactions .
  • Temperature gradients : Stepwise heating (e.g., 60°C for initiation, 100°C for cyclization) minimizes side products .

Q. What advanced analytical techniques validate the stability of ethyl ester derivatives under physiological conditions?

  • Methodological Answer :

  • LC-MS/MS : Quantify hydrolytic degradation (e.g., ester → carboxylic acid) in simulated gastric fluid .
  • X-ray crystallography : Resolve crystal structures to assess hydrolytic susceptibility of the ester bond .
  • DSC/TGA : Monitor thermal stability during formulation development .

Contradictory Data Analysis

  • Example : reports high enantioselectivity (E > 100) for esterase-mediated resolutions, while other studies note low selectivity (E = 2–4) for tertiary alcohol acetates. This discrepancy highlights enzyme-substrate specificity; researchers should pre-screen esterases (e.g., PestE vs. lipase B) and adjust substrate steric bulk .

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Reactant of Route 1
4-Aza-2-oxindole-3-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
4-Aza-2-oxindole-3-carboxylic acid ethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.